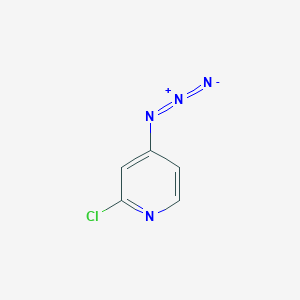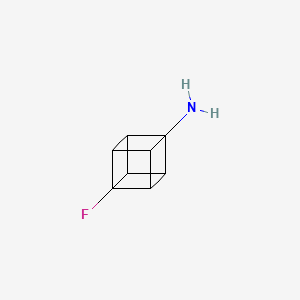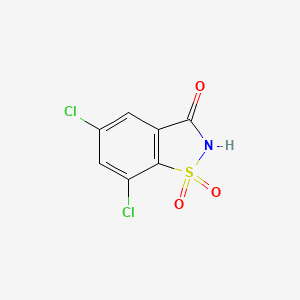
4-Amino-3-methyl-3-(4-propylphenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-methyl-3-(4-propylphenyl)butanoic acid is an organic compound with a complex structure that includes an amino group, a methyl group, and a propyl-substituted phenyl group attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-methyl-3-(4-propylphenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor, followed by amination and subsequent functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on cost-efficiency and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-3-methyl-3-(4-propylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
4-Amino-3-methyl-3-(4-propylphenyl)butanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are explored to understand its potential as a biochemical probe.
Medicine: Research investigates its potential therapeutic effects, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 4-Amino-3-methyl-3-(4-propylphenyl)butanoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
- 4-Amino-3-(4-methylphenyl)butanoic acid
- 3-Aminobutanoic acid
- Phenylbutyric acid
Comparison: Compared to similar compounds, 4-Amino-3-methyl-3-(4-propylphenyl)butanoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group on the phenyl ring may enhance its lipophilicity and alter its interaction with biological targets, making it a compound of particular interest in medicinal chemistry.
Propriétés
Formule moléculaire |
C14H21NO2 |
|---|---|
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
4-amino-3-methyl-3-(4-propylphenyl)butanoic acid |
InChI |
InChI=1S/C14H21NO2/c1-3-4-11-5-7-12(8-6-11)14(2,10-15)9-13(16)17/h5-8H,3-4,9-10,15H2,1-2H3,(H,16,17) |
Clé InChI |
VCKHAXPGFAFDON-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)C(C)(CC(=O)O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















